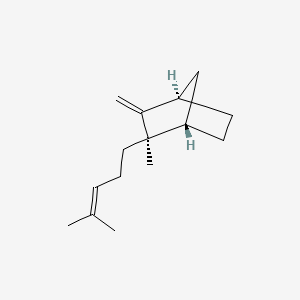

beta-Santalene

Description

Structure

3D Structure

Properties

CAS No. |

511-59-1 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1S,2R,4R)-2-methyl-3-methylidene-2-(4-methylpent-3-enyl)bicyclo[2.2.1]heptane |

InChI |

InChI=1S/C15H24/c1-11(2)6-5-9-15(4)12(3)13-7-8-14(15)10-13/h6,13-14H,3,5,7-10H2,1-2,4H3/t13-,14+,15+/m1/s1 |

InChI Key |

PGBNIHXXFQBCPU-ILXRZTDVSA-N |

SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)C |

Isomeric SMILES |

CC(=CCC[C@@]1([C@H]2CC[C@H](C2)C1=C)C)C |

Canonical SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)C |

Other CAS No. |

511-59-1 |

Synonyms |

alpha-santalene beta-santalene |

Origin of Product |

United States |

Biosynthetic Pathways of β Santalene

Precursor Elucidation: Farnesyl Diphosphate (B83284) (FPP) Metabolism

Farnesyl diphosphate (FPP) is a key intermediate in the biosynthesis of a vast array of isoprenoid compounds, including sesquiterpenes like β-santalene. wikipedia.orgontosight.ai Its formation primarily occurs via the mevalonate (B85504) pathway in the cytosol of eukaryotic cells, although alternative pathways exist. guidetopharmacology.orggenome.jp

Mevalonate (MVA) Pathway Contribution

The mevalonate pathway, also known as the acetate-mevalonate pathway, is the primary route for FPP biosynthesis in most eukaryotes, including plants where santalenes are produced. ontosight.aigenome.jpportlandpress.com This pathway initiates with the condensation of acetyl-CoA molecules and proceeds through a series of enzymatic steps involving mevalonate intermediates. ontosight.ai A crucial regulatory step in this pathway is catalyzed by HMG-CoA reductase, which converts HMG-CoA to mevalonate. ontosight.aiwikipedia.org Mevalonate is subsequently phosphorylated and decarboxylated to yield the activated isoprene (B109036) units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). ontosight.aiwikipedia.orgwikipedia.org Farnesyl diphosphate synthase (FPPS) then catalyzes the sequential head-to-tail condensation of one molecule of DMAPP with two molecules of IPP to form FPP. ontosight.aiuniprot.orguniprot.org FPPS is considered a key enzyme in the isoprenoid biosynthetic pathway. researchgate.net

Enzymatic Catalysis: Santalene Synthase Mechanisms

The conversion of FPP into the specific cyclic structure of β-santalene is catalyzed by a class of enzymes known as santalene synthases. These enzymes belong to the larger family of terpene synthases, which are characterized by their ability to cyclize linear or allylic prenyl diphosphates into diverse cyclic structures. nih.govontosight.ai

Characterization of Santalene Synthases (e.g., SaSSy, SauSSy, SspiSSy)

Santalene synthases have been identified and characterized in various sandalwood species, including Santalum album (SaSSy), Santalum austrocaledonicum (SauSSy), and Santalum spicatum (SspiSSy). nih.govrsc.org These enzymes are responsible for catalyzing the formation of santalenes and related sesquiterpenes. For instance, SaSSy from Santalum album is a multi-product enzyme that produces a mixture of sesquiterpenes, including α-santalene, β-santalene, epi-β-santalene, and α-trans-bergamotene, from FPP. nih.govgoogle.comuniprot.org SspiSSy from Santalum spicatum also produces a similar mixture of products. generalbiol.com SauSSy from Santalum austrocaledonicum has been characterized, and while the search results specifically mention it in the context of linalool (B1675412) synthesis in one instance rsc.org, other sources link it to santalene production. Terpene synthases like SaSSy are metal-dependent enzymes, typically requiring Mg²⁺ ions for their catalytic activity, which are involved in the departure of the pyrophosphate group from the substrate. nih.govgeneralbiol.com

Stereochemical Progression and Carbocationic Intermediates

The enzymatic mechanism by which santalene synthases convert the linear FPP molecule into the bicyclic structure of β-santalene involves a series of intricate steps, including ionization, cyclization, rearrangements, and deprotonation. This process proceeds through highly reactive carbocationic intermediates within the enzyme's active site. generalbiol.commpg.de The precise folding and conformation of FPP within the enzyme's hydrophobic pocket, guided by interactions with amino acid residues, dictate the stereochemical course of the reaction and the nature of the resulting carbocations. rsc.orggeneralbiol.com The departure of the pyrophosphate group from FPP is triggered by the binding of metal ions, typically Mg²⁺, initiating the cyclization cascade. generalbiol.com Subsequent intramolecular cyclization reactions and potential hydride or alkyl shifts of the carbocationic intermediates lead to the formation of the specific bicyclic santalene skeleton. mpg.de The final step involves the deprotonation of a specific carbon to yield the neutral β-santalene molecule. The enzyme's structure and the precise positioning of catalytic residues play a critical role in controlling which carbocations are stabilized and which deprotonation events occur, thereby determining the final product or mixture of products. rsc.org

Multi-product Formation Profiles of Terpene Synthases

A notable characteristic of many terpene synthases, including those involved in santalene biosynthesis, is their ability to produce multiple products from a single substrate like FPP. wikipedia.orgwikipedia.orgrsc.orggeneralbiol.commpg.de This multi-product formation is not random but is under enzymatic control, influenced by the enzyme's active site architecture and its ability to stabilize various carbocationic intermediates and facilitate different deprotonation or rearrangement pathways. rsc.org For example, SaSSy produces a mixture containing not only β-santalene but also α-santalene, epi-β-santalene, and α-trans-bergamotene. nih.govgoogle.comuniprot.org The ratios of these products can be influenced by factors such as the specific enzyme, substrate isomer used (though the difference might be moderate) mpg.de, and potentially assay conditions like metal cofactors and pH rsc.org. This catalytic promiscuity contributes to the chemical diversity observed in plant-derived terpenes. mpg.de

Genetic and Molecular Regulation of β-Santalene Biosynthesis

The production of beta-santalene is tightly regulated at the genetic and molecular levels, primarily through the expression and activity of santalene synthase genes and the influence of various transcription factors.

Identification and Cloning of Santalene Synthase Genes

Santalene synthases (SS) are key terpene cyclases responsible for converting FPP into a mixture of cyclic sesquiterpenes, including alpha-santalene (B1680767), this compound, and epi-beta-santalene, as well as alpha-exo-bergamotene nih.govnih.govnih.govuniprot.org. Genes encoding these enzymes have been identified and cloned from various Santalum species, such as Santalum album (SaSSy), S. austrocaledonicum (SauSSy), and S. spicatum (SspiSSy) nih.gov. These orthologous terpene synthase genes belong to the terpene synthase (TPS)-b subfamily nih.gov. The cloning of these genes has been achieved using techniques such as suppression subtraction hybridization and rapid amplification of cDNA ends (RACE) nih.gov. Functional characterization of the cloned genes through enzyme assays has confirmed their role in catalyzing the formation of santalenes and bergamotene (B12702309) from FPP nih.govresearchgate.net.

Promoter Analysis and Transcriptional Regulation

The transcriptional regulation of santalene synthase genes is crucial for controlling the rate of santalene production. Studies have focused on analyzing the promoter regions of these genes to identify cis-acting elements that bind transcription factors. For instance, the promoter region of the SaSSY gene in Santalum album has been shown to contain structural elements indicative of potential regulatory factor binding sites nih.govnih.gov. Screening techniques, such as yeast one-hybrid screening, have been employed to identify transcription factors that interact with the SaSSY promoter nih.govnih.govresearchgate.net. This analysis helps in understanding the upstream regulatory mechanisms governing SaSSY expression nih.govnih.gov.

Transcription Factors Influencing Sesquiterpenoid Production

Transcription factors play a significant role in regulating the expression of genes involved in plant secondary metabolite biosynthesis, including terpenoids nih.gov. Various families of transcription factors, such as MYB, WRKY, bHLH, AP2/ERF, and bZIP, have been implicated in the regulation of plant terpenoid production nih.gov. In sandalwood, studies have identified potential transcriptional regulators of the SaSSY gene. For example, yeast one-hybrid screening of the SaSSY promoter region in S. album identified several potential regulators, including a MYB36-like transcription factor (Sal6G03620), a small heat shock protein (Sal8G07920), a hypothetical protein (Sal1G00910), and a homeobox-leucine zipper protein (ATHB-15) (Sal4G10880) nih.govnih.govresearchgate.net. Comparative transcriptome profiling of high and low oil-yielding sandalwood accessions has also revealed differentially expressed transcription factors, suggesting their involvement in regulating oil biosynthesis biorxiv.org. While many transcription factor families exist in sandalwood, the specific transcriptional regulation of oil biosynthesis remains an active area of research biorxiv.org. Recent studies have also highlighted the role of specific transcription factors like SaAREB6 in promoting drought stress-induced santalol (B192323) biosynthesis, which is downstream of santalene production, by targeting genes like SaCYP736A167 oup.comoup.com.

Here is a table summarizing some identified potential transcriptional regulators of SaSSY in Santalum album:

| Gene ID | Annotation | Type of Protein/Factor |

| Sal6G03620 | MYB36-like transcription factor | Transcription Factor (MYB) |

| Sal8G07920 | Small heat shock protein HSP20 | Small Heat Shock Protein |

| Sal1G00910 | Hypothetical protein | Hypothetical Protein |

| Sal4G10880 | Homeobox-leucine zipper (ATHB-15) | Transcription Factor (HD-ZIP) |

Comparative Biosynthesis of β-Santalene Isomers and Analogs

Santalene synthases often produce a mixture of sesquiterpene olefins, including isomers and analogs of this compound.

Formation of α-Santalene and Epi-β-Santalene

Alpha-santalene and epi-beta-santalene are common co-products of this compound biosynthesis, catalyzed by the same santalene synthase enzymes from the precursor FPP nih.govnih.govnih.govuniprot.org. The specific product profile (the ratio of alpha-santalene, this compound, and epi-beta-santalene) can vary depending on the specific santalene synthase enzyme and the plant species nih.govresearchgate.net. For example, recombinant SaSSy from Santalum album, when incubated with (E,E)-FPP, produces a mixture containing alpha-santalene, this compound, and epi-beta-santalene, along with alpha-exo-bergamotene nih.govresearchgate.net. Mechanistic studies suggest that the formation of these isomers involves complex cyclization and rearrangement steps of carbocationic intermediates derived from FPP rsc.org.

Relationship to α-Exo-Bergamotene Biosynthesis

Alpha-exo-bergamotene is another sesquiterpene analog frequently produced by the same santalene synthase enzymes that synthesize santalenes nih.govnih.govuniprot.org. The biosynthesis of alpha-exo-bergamotene shares the same FPP precursor and is catalyzed by the same enzyme, highlighting a close biosynthetic relationship between these compounds nih.govnih.govgoogle.com. The product mixture generated by santalene synthases typically includes alpha-santalene, this compound, epi-beta-santalene, and alpha-exo-bergamotene nih.govuniprot.orgresearchgate.netebi.ac.uk. The relative proportions of these compounds can be influenced by the specific enzyme and potentially by reaction conditions or the availability of different FPP isomers nih.govrsc.org.

Here is a table showing the typical products of Santalum album Santalene Synthase (SaSSy) from (E,E)-FPP:

| Compound | Type of Sesquiterpene |

| α-Santalene | Sesquiterpene Olefin |

| β-Santalene | Sesquiterpene Olefin |

| epi-β-Santalene | Sesquiterpene Olefin |

| α-exo-Bergamotene | Sesquiterpene Olefin |

| Traces of α-farnesene | Sesquiterpene Olefin |

| Traces of β-farnesene | Sesquiterpene Olefin |

(Based on information from nih.govuniprot.orgebi.ac.uk)

Chemical Synthesis Approaches to β Santalene

Total Synthesis Strategies

Total synthesis approaches aim to construct the β-santalene molecule from simpler, readily available precursors. These strategies often involve multiple steps and require precise control over stereochemistry to yield the desired enantiomer.

Developing stereospecific and enantioselective routes is crucial for synthesizing the naturally occurring isomer of β-santalene, which is typically the (−)-enantiomer. Several enantioselective syntheses of β-santalene and related compounds have been reported. One approach involves the asymmetric Diels-Alder reaction of chiral 2-substituted maleates with cyclopentadiene (B3395910). researchgate.net This method has been applied to the formal synthesis of (−)-β-santalene. researchgate.net Another enantioselective synthesis of (+)-epi-β-santalene utilized the asymmetric Diels-Alder cycloaddition of ethyl (−)-(Z)-(R)S-2-methyl-3-(p-tolylsulfinyl)propenoate with cyclopentadiene. oup.comcapes.gov.br Stereospecific routes to both enantiomeric forms of β-santalene and epi-β-santalene have also been developed, often employing a general synthetic plan and new processes for direct 8-substitution of camphor (B46023). researchgate.netrsc.org

Total synthesis strategies for β-santalene involve a series of key synthetic intermediates and specific reaction sequences to construct the bicyclo[2.2.1]heptane core and attach the isopentenyl side chain with the correct stereochemistry. Intermediates such as functionalized bicyclo[2.2.1]heptane derivatives, often obtained from asymmetric Diels-Alder cycloadditions, are frequently utilized. researchgate.net The ring closure of bisabolyl cation and subsequent skeletal rearrangements in bicyclic carbocationic intermediates are key steps in the biosynthetic pathway, providing insights for synthetic strategies. rsc.org Propargyl alcohols have also been identified as useful precursors for the preparation of β-santalol, which is closely related to β-santalene, suggesting their potential as intermediates in β-santalene synthesis as well. google.comepo.org Reaction schemes for the total synthesis of β-santalene by different research groups, such as Bertrand and Corey, illustrate various sequences involving reactions like Diels-Alder cycloadditions, Wolff-Kishner reduction, and hydrogenation. organicchemistrydata.orgorganicchemistrydata.org Another approach involved a diazopropanone-substituted norbornane (B1196662) intermediate, where C-H bond insertion generated a cyclopentanone-fused norbornane, which was then used in the total synthesis of (−)-β-santalene. beilstein-journals.org

Advancements in synthetic methodology have contributed to more efficient and selective routes to β-santalene. The application of asymmetric Diels-Alder reactions with chiral auxiliaries has been a significant development for achieving enantioselectivity. researchgate.netunige.ch The development of new processes for specific functionalization of key intermediates, such as the direct 8-substitution of camphor, has simplified synthetic routes. researchgate.net Furthermore, computational studies investigating the biosynthetic pathways, including the stereoelectronic features of transition states and intermediates, provide valuable information for designing biomimetic synthetic strategies. rsc.org Metabolic engineering approaches in microorganisms like yeast have also shown promise for producing santalenes and santalols, highlighting advancements in biotechnological synthesis that complement chemical routes. researchgate.netnih.govnih.govresearchgate.net Rationally engineering santalene synthase, the enzyme responsible for the biosynthesis of santalenes from farnesyl pyrophosphate (FPP), represents a significant advancement in controlling the production of specific santalene isomers. google.comuniprot.orgmdpi.comresearchgate.netnih.govgoogle.comgeneralbiol.com

Key Synthetic Intermediates and Reaction Sequences

Semisynthetic Pathways and Derivatization

Semisynthetic approaches to β-santalene and its derivatives typically start from naturally occurring precursors or structurally related compounds.

β-Santalene can be converted into other related sesquiterpenoids, most notably the santalols, which are the major fragrance components of sandalwood oil. The conversion of santalene to santalol (B192323) often involves oxidation, typically hydroxylation of the isopentenyl side chain. google.comgoogle.com This oxidation can occur via an intermediate chloro-santalene compound, followed by substitution with acetate (B1210297) and subsequent hydrolysis to yield the santalols. google.comgoogle.com Biotechnological methods using engineered microorganisms expressing cytochrome P450 enzymes have also been developed to catalyze the conversion of santalenes to santalols. researchgate.netnih.govnih.govresearchgate.netgoogle.comresearchgate.netplos.org Specific cytochrome P450 enzymes, such as those from the CYP76F subfamily in Santalum album, are known to hydroxylate santalenes, producing various santalol isomers, including (Z)- and (E)-β-santalol. nih.govplos.org

Studies on the structure-reactivity relationships of sandalwood odorants, including β-santalol and its derivatives, provide insights into how structural modifications influence their chemical behavior and olfactory properties. researchgate.netresearchgate.netresearchgate.net Structural modifications of natural (−)-(Z)-β-santalol have demonstrated that the sandalwood odor is highly sensitive to even small changes, particularly at the quaternary carbon. researchgate.net Modifications to the side chain and the bicyclic ring system can lead to a significant or complete loss of the characteristic sandalwood fragrance. researchgate.net The E-/Z-configuration of the double bond in the side chain of santalols also plays a crucial role in their odor characteristics. researchgate.net Understanding these structure-reactivity relationships is essential for designing targeted chemical modifications and developing new synthetic sandalwood-like odorants.

Conversion of β-Santalene to Related Sesquiterpenoids (e.g., Santalols)

Asymmetric Synthesis of β-Santalene Enantiomers

The asymmetric synthesis of β-santalene enantiomers has been a subject of considerable effort, employing various strategies to control stereochemistry and achieve high enantiomeric excess (ee). Several approaches have been explored, often leveraging chiral auxiliaries, asymmetric catalysis, or enantiodivergent routes.

One strategy involves the asymmetric Diels-Alder reaction of chiral 2-substituted maleates with cyclopentadiene. This method has been applied to the formal synthesis of (−)-β-santalene. researchgate.net The diastereoselective and endo/exo-selectivities in these reactions are influenced by the Lewis acid used. researchgate.net For instance, the TiCl₂(i-PrO)₂-promoted [4 + 2] cycloaddition of cyclopentadiene to a chiral allenic ester proceeded with high face differentiation (99%), serving as a key step in an efficient enantioselective synthesis of (−)-β-santalene. researchgate.netunige.ch This approach also allows for the recovery of the chiral control alcohol. researchgate.netunige.ch

Another reported method utilizes the asymmetric Diels-Alder cycloaddition of ethyl (−)-(Z)-(R)S-2-methyl-3-(p-tolylsulfinyl)propenoate with cyclopentadiene. This reaction yielded cycloadducts with high diastereoselectivity. oup.comjst.go.jp One of these cycloadducts was subsequently converted into (+)-epi-β-santalene through an 11-step sequence. oup.com

Enantiomerically pure 5-norbornene-2-carboxylic acids, obtained via asymmetric Diels-Alder additions, have also served as intermediates in the synthesis of β-santalene enantiomers. researchgate.net These acids were transformed into (+)- and (−)-2-norbornanone and (+)- and (−)-3-methyl-2-norbornanone, which were then converted to the target compounds through stereoselective alkylations, Wittig reactions, and reductions. researchgate.net

Metal-catalyzed approaches have also proven effective. A rhodium(II) acetate-mediated intramolecular metal-carbene insertion into C-H bonds of bicyclo[2.2.1]heptanes has been used for the efficient synthesis of (−)-β-santalene. researchgate.netacs.org This method involves the treatment of α-diazo ketones with catalytic amounts of rhodium(II) acetate, leading to selective carbene insertions. researchgate.net

An enantiodivergent route to both enantiomers of β-santalene and epi-β-santalene has been developed using a single chiral template. rsc.org This strategy allows for the synthesis of both antipodes from a common chiral precursor.

Research findings highlight the importance of catalyst selection and reaction conditions in achieving high enantioselectivity and diastereoselectivity in the synthesis of β-santalene enantiomers. Different chiral auxiliaries and catalysts lead to varying degrees of control over the stereocenters formed during the synthesis.

While specific detailed data tables with yields and enantiomeric excesses for each step across all reported syntheses are extensive and varied, the cited research indicates that high levels of stereocontrol have been achieved in key steps. For example, the TiCl₂(i-PrO)₂-promoted Diels-Alder reaction mentioned earlier showed 99% face differentiation. researchgate.netunige.ch

Further research has explored copper-catalyzed cyclization-fragmentation reactions of enynols as a key step in the enantioselective synthesis of (−)-β-santalol, a compound structurally related to β-santalene. researchgate.net While this specifically targets β-santalol, the methodologies for controlling stereochemistry in related sesquiterpene synthesis are relevant. Selective carbene insertion into the C-H bond of an α-diazo ketone has also been noted as playing an important role in the synthesis of (−)-β-santalene. researchgate.net

Representative Asymmetric Synthesis Approaches to β-Santalene Enantiomers

| Synthesis Approach | Key Reaction / Intermediate | Chiral Control Element | Reported Selectivity (Example) | Reference |

| Asymmetric Diels-Alder with Chiral Maleates | Diels-Alder addition of chiral 2-substituted maleates to cyclopentadiene | Chiral auxiliary (maleate) | Dependent on Lewis acid | researchgate.net |

| Asymmetric Diels-Alder with Chiral Allenic Ester | [4 + 2] cycloaddition of cyclopentadiene to chiral allenic ester | Chiral auxiliary (allenic ester) | 99% face differentiation | researchgate.netunige.ch |

| Asymmetric Diels-Alder with Chiral Sulfinylpropenoate | Diels-Alder reaction with ethyl (−)-(Z)-(R)S-2-methyl-3-(p-tolylsulfinyl)propenoate and cyclopentadiene | Chiral auxiliary (sulfinylpropenoate) | High diastereoselectivity | oup.comjst.go.jp |

| Synthesis via Enantiopure Norbornene-2-carboxylic Acids | Oxidative degradation of acids, stereoselective alkylation, Wittig, reduction | Asymmetric Diels-Alder (initial step) | Stereoselective transformations | researchgate.net |

| Rhodium(II)-Catalyzed C-H Insertion | Intramolecular metal-carbene insertion of α-diazo ketones | Rhodium(II) catalyst | High selectivity | researchgate.netacs.org |

| Enantiodivergent Route | Various steps from a single chiral template | Chiral template | Synthesis of both enantiomers | rsc.org |

Ecological and Inter Species Roles of β Santalene

Role in Plant-Environment Interactions

Plant volatile organic compounds (VOCs) are crucial for plant interactions with their environment. nii.ac.jpnih.gov These compounds can be released from various plant tissues and play roles in defense and signaling. google.comnih.gov

Chemical Ecology of Host Plants (e.g., Santalum species)

Santalum album, commonly known as Indian sandalwood, is a prime example of a host plant where β-santalene is a key component of its chemical ecology. drewno-wood.plsemanticscholar.orgtropicalplantresearch.com The heartwood of Santalum species is particularly rich in sesquiterpenes, including α-santalene, β-santalene, and their hydroxylated derivatives like α- and β-santalol. google.comdrewno-wood.plsemanticscholar.orgmdpi.com These compounds contribute to the distinctive fragrance and are thought to provide protection against wood-rotting fungal pathogens, given their concentration in the heartwood. researchgate.netmdpi.com

Studies on Santalum album have shown that while the essential oil extracted from heartwood is well-known, trace amounts of volatiles, including β-santalene, are also found in the leaves of mature trees. researchgate.net The biosynthesis of santalenes in Santalum album involves santalene synthase (SaSSY), which converts farnesyl diphosphate (B83284) (FPP) into a mixture of sesquiterpenes, including α- and β-santalene. nih.govresearchgate.netplos.orgnih.gov The expression of SaSSY transcripts is closely related to santalol (B192323) content in the heartwood. researchgate.net Terpenoids in Santalum album are implicated in defensive responses to biotic attacks and abiotic stresses. nih.govresearchgate.net

The sesquiterpene composition in Santalum species can vary geographically and among individual trees. mdpi.com For instance, in West Australian sandalwood (Santalum spicatum), the levels of α- and β-santalol, derived from santalenes, vary across different regions. mdpi.com

Contributions to Plant Volatile Organic Compound (VOC) Profiles

β-Santalene is a component of the complex mixture of VOCs emitted by various plant species. nii.ac.jpresearchgate.net These VOC profiles are important in mediating interactions with the environment, including communication and defense. google.comnih.gov

Research on Curcuma amada (mango ginger) and Curcuma longa has identified α-santalene as one of the ten most highly abundant and broadly present VOCs in their fresh rhizomes. nii.ac.jpresearchgate.net The volatile profiles can differ significantly between species and even among accessions within the same species. nii.ac.jp

In citrus varieties, santalenes have been detected in the leaves of Severinia buxifolia, a species known for its tolerance to Candidatus Liberibacter asiaticus, the bacterium causing huanglongbing. nih.gov This suggests a potential role for santalenes and other volatiles in plant tolerance to pathogens. nih.gov

Plant-Insect Interactions Modulated by β-Santalene

Plant volatile terpenoids play significant roles in plant-insect relationships, often acting as deterrents or repellents to herbivores, or as attractants to carnivorous insects. plos.orgnih.gov Altering the terpene profile of plants through metabolic engineering can potentially modify these interactions. plos.orgnih.gov

Influence on Herbivore Behavior

Sesquiterpenes, including santalenes, have been shown to influence the behavior of herbivorous insects. researchgate.netresearchgate.netfrontiersin.orgwvu.edu In some cases, they can act as deterrents or negatively affect herbivore performance. researchgate.netfrontiersin.orgwvu.edu

Studies on wild tomato species (Solanum habrochaites) have identified specific sesquiterpene chemotypes that negatively affect the performance and choice behavior of the potato aphid (Macrosiphum euphorbiae). frontiersin.orgwvu.edu Accessions producing a blend including (+)-α-santalene and (+)-endo-β-bergamotene significantly reduced aphid longevity and fecundity and showed repellent activity against winged aphids. frontiersin.orgwvu.edu

However, the effect of santalenes on herbivores can be complex and context-dependent. In a study involving transgenic tobacco plants engineered to emit santalenes and bergamotene (B12702309), these plants were found to be attractive to green peach aphids (Myzus persicae). plos.orgnih.govresearchgate.netresearchgate.net This suggests that while certain sesquiterpene blends can deter herbivores, others might act as attractants, potentially serving as a mechanism for trap cropping in pest management strategies. plos.orgnih.govresearchgate.net

Role in Attracting or Deterring Specific Insect Species

The role of β-santalene and related sesquiterpenes in attracting or deterring specific insect species is an active area of research. While some studies indicate a repellent effect against certain mites nih.gov, others suggest attraction for aphids plos.orgnih.govresearchgate.netresearchgate.net.

Sandalwood oil, which contains β-santalene and its derivatives, has demonstrated repellent activity against the twospotted spider mite (Tetranychus urticae). nih.govresearchgate.net Santanol, a mixture of α- and β-santalol, appears to be responsible for this repellency. nih.govresearchgate.net

Conversely, transgenic tobacco plants emitting santalenes and bergamotene were found to attract green peach aphids in both short-term and long-term choice experiments. plos.orgnih.govresearchgate.net This finding highlights the potential for using plants emitting these compounds as trap crops to divert pests from main crops. plos.orgnih.govresearchgate.net

β-Santalene has also been tentatively identified in the volatile profile of camphor (B46023) tree (Cinnamomum camphora), which was attractive to the redbay ambrosia beetle (Xyleborus glabratus), although further evaluation for repellency was warranted. plos.org

Allelopathic Potential of β-Santalene

Allelopathy refers to the chemical interactions between plants, where one plant produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. While the search results did not provide direct evidence specifically detailing the allelopathic potential of beta-santalene itself, related sesquiterpenes have been implicated in allelopathic interactions. researchgate.netnotulaebotanicae.ro

For example, essential oils containing sesquiterpenes have shown inhibitory effects on the germination and growth of certain weed species. notulaebotanicae.ro Additionally, volatile allelochemicals, including sesquiterpenes, released by plants like Ageratum conyzoides have been reported to affect the growth of associated plants, as well as microbes and insects. researchgate.net While β-santalene was mentioned as a component in the essential oil of Ageratum conyzoides, its specific contribution to the observed allelopathic effects was not explicitly detailed in the provided snippets. researchgate.net

Further research is needed to specifically investigate the allelopathic potential of isolated β-santalene and its mechanisms of action on other plants and soil microorganisms.

Effects on Neighboring Plant Growth and Development

The ecological role of β-santalene in directly influencing the growth and development of neighboring plants is an area where specific, dedicated studies are not extensively detailed in the provided literature. General knowledge indicates that volatile organic compounds, including sesquiterpenes, can play a role in plant-plant interactions. perflavory.comnih.govwikidata.orgwikidata.org These interactions can be mediated through the air as volatile signals or through the soil via root exudates. invivochem.comuni.lunih.gov

Studies on other sesquiterpenes, such as β-caryophyllene and compounds chemically related to β-cyclocitral, have indicated roles in plant signaling and allelopathy. wikidata.orglipidmaps.org This suggests a potential for β-santalene, as a related volatile sesquiterpene, to also be involved in such interactions, but its specific effects require further direct investigation.

Mechanisms of Allelochemical Action

The mechanisms by which allelochemicals, including terpenes, exert their effects on neighboring plants are varied and can involve interference with fundamental physiological and biochemical processes. invivochem.com These mechanisms are noted as being less researched in detail for many specific compounds.

Allelopathic compounds can act by inhibiting cell division, affecting nutrient uptake, disrupting hormonal balance, or increasing oxidative stress in recipient plants. invivochem.comuni.lu They can also influence the soil microbial community, indirectly impacting plant growth. invivochem.comuni.lu

While β-santalene is a component of volatile emissions and potentially root exudates from certain plants known for producing allelochemicals, the specific molecular targets or physiological pathways in neighboring plants that are affected by β-santalene have not been elucidated in the provided search results. wikipedia.orgthegoodscentscompany.comthegoodscentscompany.comwikidata.orgthegoodscentscompany.comperflavory.cominvivochem.com Research into the mechanisms of allelopathy often involves identifying the specific compounds responsible for inhibitory or stimulatory effects and then investigating their biochemical or physiological interactions within the target organism. invivochem.com

Biological Activities and Mechanistic Research of β Santalene

Antimicrobial Activities

Beta-santalene, as a component of essential oils, has been investigated for its efficacy against various microbial strains, including bacteria and fungi ontosight.aimdpi.com.

Studies on sandalwood essential oil, which contains this compound, have demonstrated antimicrobial activity against a range of microorganisms. For instance, sandalwood essential oil showed activity against Gram-negative bacteria like Serratia marcescens and Salmonella enterica, as well as Gram-positive bacteria such as Streptococcus pneumoniae. nih.gov. It also demonstrated activity against yeast from the genus Candida, including Candida glabrata and C. parapsilosis. nih.gov. While alpha- and beta-santalol, derivatives of santalene, have shown effectiveness against Staphylococcus aureus and Salmonella Typhimurium, epi-beta-santalene has also exhibited activity against Salmonella typhimurium. nih.gov. Essential oil containing this compound has shown moderate antifungal activity against Candida albicans. mdpi.comresearchgate.net.

Data from in vitro studies on the antimicrobial activity of essential oils containing this compound:

| Source Material | Microbial Strain | Activity Observed | Notes | Citation |

| Sandalwood essential oil (Santalum album) | Serratia marcescens | Strong antibacterial | Inhibition zone: 13.33 mm | nih.gov |

| Sandalwood essential oil (Santalum album) | Streptococcus pneumoniae | Strong antibacterial | Inhibition zone: 20.33 mm | nih.gov |

| Sandalwood essential oil (Santalum album) | Salmonella enterica | Antibacterial | Inhibition zone: 15.33 mm (against biofilm-forming strain) | nih.gov |

| Sandalwood essential oil (Santalum album) | Candida glabrata | Antifungal | Inhibition zone: 8.33 mm | nih.gov |

| Sandalwood essential oil (Santalum album) | Candida parapsilosis | Antifungal | Inhibition zone: 8.33 mm | nih.gov |

| Essential oil from Bixa orellana | Candida albicans (ATCC 10231) | Moderate antifungal | Inhibition halo: 13 mm (48% of nystatin) | mdpi.comresearchgate.net |

| Sandalwood oil components (alpha- and beta-santalol) | Staphylococcus aureus | Effective antibacterial | nih.gov | |

| Sandalwood oil components (alpha- and beta-santalol) | Salmonella Typhimurium | Effective antibacterial | nih.gov | |

| Sandalwood oil component (epi-beta-santalene) | Salmonella typhimurium | Active against strain | nih.gov |

The mechanisms by which essential oils and their components, including this compound, exert antimicrobial effects primarily involve interactions with the microbial cell membrane. Lipophilic terpenes and terpenoids can penetrate the cell membrane's phospholipid bilayer, leading to membrane disruption. This disruption can result in changes in cytoplasmic osmotic pressure, leakage of intracellular contents, denaturation of cytoplasmic proteins, and inhibition of ATP synthesis. researchgate.net. For fungi, the mechanism can involve damaging cell walls and membranes, increasing their permeability, and inhibiting mitochondrial activities, thereby limiting proliferation. mdpi.comresearchgate.net. While specific mechanistic studies focusing solely on this compound are limited in the provided context, the general mechanisms of action for lipophilic terpenes found in essential oils are likely applicable.

In Vitro Efficacy Against Microbial Strains (e.g., Bacteria, Fungi)

Anti-inflammatory Properties

This compound has been indicated to possess anti-inflammatory properties ontosight.airesearchgate.netindexcopernicus.com. Research, often involving essential oils containing this compound, has explored its effects on inflammatory mediators and signaling pathways in vitro.

Essential oils containing this compound have been shown to modulate the production of inflammatory mediators in vitro. For example, essential oils have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages. mdpi.comresearchgate.netspringermedizin.de. Beta-bisabolol, another terpenoid found alongside this compound in some sources, significantly inhibited the production of inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, IL-6, and interleukin 8 (IL-8) in LPS-stimulated macrophages in a dose-dependent manner. researchgate.net. While these studies often involve complex mixtures, the presence of this compound in such oils suggests its potential contribution to these anti-inflammatory effects.

In vitro studies on the modulation of inflammatory mediators by essential oils containing this compound:

| Source Material | Cell Line / Model | Inflammatory Mediators Modulated | Observed Effect | Citation |

| Essential oils (various, containing this compound) | LPS-stimulated macrophages (e.g., RAW 264.7) | IL-6, TNF-α | Inhibition of production | mdpi.comresearchgate.netspringermedizin.de |

| Cotton gin trash essential oil (containing this compound and beta-bisabolol) | LPS-stimulated RAW 264.7 macrophages | NO, PGE2, TNF-α, IL-6, IL-8 | Significant dose-dependent inhibition of production | researchgate.net |

| Lavender essential oil (containing epi-beta-santalene) | LPS-stimulated THP-1 cells | IL-6, IL-8, IL-1β, TNFα | Potent inhibitor of synthesis | springermedizin.denih.gov |

Research into the anti-inflammatory mechanisms of essential oil components, including sesquiterpenes like those related to this compound, suggests interactions with signaling pathways involved in the inflammatory response. Some sesquiterpenes are known to be implicated in anti-inflammatory activity by inhibiting the Toll-like receptor (TLR) signaling cascade and the activation of NFκB, which are key pathways leading to the release of inflammatory mediators by immune cells. springermedizin.denih.gov. LPS, a potent inducer of inflammation, binds to TLR4 and activates MyD88-dependent and independent signaling pathways, leading to the release of pro-inflammatory cytokines. springermedizin.denih.gov. While direct studies on this compound's specific interactions with these pathways are not explicitly detailed in the provided search results, its presence in essential oils that modulate these pathways suggests a potential role. Alpha-santalene (B1680767) has been shown to exert effects on cellular signaling pathways by modulating inflammatory responses through the inhibition of pro-inflammatory cytokines. evitachem.com. This suggests a similar potential for this compound, given their structural similarity.

In Vitro Modulation of Inflammatory Mediators

Antioxidant Capacity

Data on the antioxidant activity of essential oils containing this compound:

| Source Material | Assay Method | Observed Activity | Citation |

| Sandalwood essential oil (Santalum album) | DPPH, FRAP, Hydroxyl radical scavenging tests | Demonstrated antioxidant activity | researchgate.netdrewno-wood.pl |

| Leaf essential oil of Syzygium guineense | DPPH radical scavenging assay | Exhibited antioxidant activity (IC50 values of 41.92 µg/mL and 33.12 µg/mL) | jmcs.org.mx |

| Essential oil from Boesenbergia longiflora roots and rhizomes | ABTS, DPPH, Superoxide anion, Hydroxyl radical scavenging, Copper chelating | Demonstrated scavenging potential | tci-thaijo.org |

| Romanian Lavender essential oils | DPPH test | Showed substantial free-radical-scavenging activity (determined by IC50 values) | mdpi.com |

In Vitro Radical Scavenging and Oxidative Stress Mitigation

Studies on sandalwood essential oil, which contains β-Santalene, have demonstrated in vitro antioxidant properties, including the ability to scavenge free radicals and mitigate oxidative stress. Oxidative stress is a significant factor in the pathogenesis of various diseases. Sandalwood oil has been shown to counteract damage caused by oxidative stress induced by external stressors. Research indicates that sandalwood essential oil possesses noteworthy antioxidant capabilities, effectively neutralizing reactive oxygen species (ROS). In vitro studies have suggested that sandalwood oil can inhibit intracellular ROS generation and improve the viability of neural cells under oxidative stress conditions. These findings collectively suggest that the components of sandalwood oil, including β-Santalene, contribute to its observed radical scavenging and oxidative stress mitigating effects in vitro.

Biotechnological Production and Metabolic Engineering of β Santalene

Heterologous Biosynthesis in Microbial Systems

Microbial hosts, particularly yeast and bacteria, have been extensively engineered for the heterologous production of β-santalene. These systems offer advantages such as rapid growth, ease of genetic manipulation, and scalability nih.govtiprpress.com.

Engineered Yeast Platforms (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae is a widely used host for sesquiterpene production due to its well-characterized genetics and metabolism, including a native MVA pathway nih.govtiprpress.commdpi.com. Engineering efforts in yeast have focused on introducing heterologous santalene synthase genes and optimizing the MVA pathway to increase FPP availability nih.govgoogle.commdpi.comsci-hub.boxresearchgate.net.

Studies have demonstrated the successful production of santalenes, including β-santalene, in engineered S. cerevisiae strains expressing santalene synthases from various plant species google.commdpi.comresearchgate.net. For instance, strains overexpressing genes in the MVA pathway and expressing a santalene synthase have achieved production of α-santalene and other fragrant terpenoids mdpi.comresearchgate.net. Specific engineered yeast strains have been shown to produce a mixture of santalene isomers, including α-santalene, α-bergamotene, epi-β-santalene, and β-santalene google.com.

Data from research indicates varying production titers depending on the specific engineering strategies employed. One study reported production of α-santalene at a titer of 6.3 ± 0.2 mg/L in an engineered S. cerevisiae strain mdpi.com. Another approach involving optimizing the MVA pathway and modulating squalene (B77637) synthase (ERG9) expression resulted in an α-santalene titer of 92 mg/L in a fermenter sci-hub.box.

Table 1: Examples of Santalene Production in Engineered Saccharomyces cerevisiae

| Engineered Strain Description | Key Modifications | Product(s) Produced | Titer (mg/L) | Reference |

| Strain overexpressing MVA pathway genes and a terpene synthase (ClTPS2) | Overexpression of 8 genes in MVA pathway, expression of ClTPS2 | α-santalene | 6.3 ± 0.2 | mdpi.com |

| Strain with optimized MVA pathway and modulated ERG9 expression | Overexpression of truncated HMGR, deletion of LPP1 and DPP1, ERG9 expression controlled by HXT1 promoter | α-santalene | 92 (in fermenter) | sci-hub.box |

| Recombinant strain with overexpressed mva, erg20, and SaSS genes | Overexpression of key genes in the MVA pathway and santalene synthase gene (SaSS) | α-santalene, α-bergamotene, epi-β-santalene, β-santalene | Not specified | google.com |

| Engineered strain with optimized P450-CPR system and downregulated ERG9 | Integration of optimized P450-CPR system, downregulation of ERG9 | Santalene (total), Santalol (B192323) (total) | 164.7 (santalene) | nih.gov |

| Strain with amplified flux towards FPP precursor and engineered santalene synthase (ClSS) | Overexpression of GDH2 and ERG20, further up-regulation of these genes | α-santalene | 0.036 Cmmol/(g biomass)/h (in fermenter) | nih.govnih.gov |

Engineered Bacterial Hosts (e.g., Escherichia coli)

Escherichia coli is another widely used microbial chassis for the production of valuable natural products, including terpenoids nih.govresearchgate.net. Similar to yeast, engineering E. coli for β-santalene production involves introducing the necessary biosynthetic genes and optimizing metabolic flux towards FPP nih.govresearchgate.net.

Studies have reported the successful construction of santalene production pathways in E. coli by transforming exogenous MVA pathway genes and santalene synthase genes researchgate.netigem.wiki. Engineered E. coli strains have been shown to produce α-santalene and bergamotene (B12702309) igem.wiki. Strategies in E. coli have included screening different FPP synthases and using mutagenesis to improve santalene synthase efficiency and substrate specificity researchgate.netmdpi.com.

Reported production titers in engineered E. coli vary. One study achieved an α-santalene titer of 1272 mg/L in flask culture and 2916 mg/L in fed-batch fermentation by amplifying flux towards the FPP precursor and engineering santalene synthase nih.govmdpi.com. Another study using manipulated ribosome binding sites and deletion of the tnaA gene achieved 599 mg/L α-santalene in shake flasks nih.gov.

Table 2: Examples of Santalene Production in Engineered Escherichia coli

| Engineered Strain Description | Key Modifications | Product(s) Produced | Titer (mg/L) | Reference |

| Strain with transformed MVA pathway and pETDuet plasmid (expressing ClSS and Erg20) | Introduction of exogenous MVA pathway and expression of ClSS and Erg20 | α-santalene, β-santalene, bergamotene | Not specified | igem.wiki |

| Strain with amplified flux toward FPP precursor and engineered santalene synthase (ClSS) | Screening of different FPP synthases, mutagenesis of santalene synthase variants | α-santalene | 1272 (flask), 2916 (fed-batch) | nih.govmdpi.com |

| Strain with manipulated ribosome binding sites and deleted tnaA gene (expressing ClSS) | Manipulated ribosome binding sites to optimize synthetic operon, deletion of tnaA gene | α-santalene | 599 (shake flasks) | nih.gov |

Optimization of Precursor Flux (e.g., FPP supply, HMGR overexpression)

A critical aspect of enhancing β-santalene production in heterologous hosts is optimizing the metabolic flux towards the precursor molecule, FPP nih.govfrontiersin.orgmdpi.comsci-hub.boxmdpi.com. FPP is a branch point intermediate in the isoprenoid pathway, also serving as a precursor for essential cellular compounds like sterols sci-hub.boxmdpi.com.

Strategies to increase FPP supply often involve upregulating key enzymes in the MVA pathway. 3-Hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a major rate-limiting enzyme in the MVA pathway in both yeast and plants frontiersin.orgmdpi.comacs.org. Overexpression of truncated or native forms of HMGR has been shown to increase carbon flux through the MVA pathway, leading to higher FPP levels and consequently increased sesquiterpene production, including santalenes frontiersin.orgsci-hub.boxacs.orgfrontiersin.org.

Another strategy involves reducing the flow of FPP into competing pathways, such as the sterol biosynthesis pathway sci-hub.boxmdpi.com. In yeast, squalene synthase (ERG9) catalyzes the first committed step in ergosterol (B1671047) synthesis from FPP sci-hub.boxmdpi.com. Downregulating or controlling the expression of ERG9 can divert more FPP towards heterologously expressed terpene synthases nih.govmdpi.comsci-hub.boxresearchgate.netmdpi.com. For example, replacing the native ERG9 promoter with a glucose-inducible promoter like PHXT1 has been used to modulate ERG9 expression and enhance santalene production in S. cerevisiae sci-hub.boxmdpi.com.

Overexpression of other MVA pathway genes, such as those encoding mevalonate (B85504) kinase (MK), phosphomevalonate kinase (PMK), and mevalonate diphosphate (B83284) decarboxylase (PMD), along with isopentenyl diphosphate isomerase (IDI), also contributes to increased FPP availability mdpi.comigem.wikimdpi.comsciengine.com. Additionally, optimizing the supply of acetyl-CoA, the initial precursor for the MVA pathway, can further enhance FPP production nih.govnih.gov.

Production in Plant-Based Systems

Genetically engineered plants offer an alternative platform for producing β-santalene, leveraging their natural capacity for terpene biosynthesis and potential for sustainable, light-driven production frontiersin.orgresearchgate.net.

Genetic Engineering of Non-Santalum Plant Species (e.g., Physcomitrella patens, Nicotiana tabacum)

Non-santalum plant species have been engineered to produce santalenes by introducing heterologous santalene synthase genes and optimizing precursor supply nih.govacs.orgfrontiersin.orgnih.gov. Model plants like the moss Physcomitrella patens and tobacco (Nicotiana tabacum) have been explored as production hosts nih.govacs.orgfrontiersin.orgresearchgate.netnih.govgoogle.com.

In Physcomitrella patens, genetic engineering with santalene synthase genes has resulted in the production of α- and β-santalene frontiersin.orgresearchgate.netnih.govresearchgate.net. Overexpression of HMGR in conjunction with santalene synthase has been shown to improve santalene yields in this moss frontiersin.orgfrontiersin.orgresearchgate.net. Reported yields of α/β santalene in P. patens have reached 0.039 mg/g dry weight when santalene synthase was targeted to plastids, compared to 0.022 mg/g dry weight with cytosolic expression and HMGR overexpression frontiersin.orgnih.govresearchgate.net.

Nicotiana tabacum has also been engineered for santalene production nih.govacs.orgplos.org. Co-expression of HMGR or truncated HMGR with santalene synthase in transgenic tobacco plants led to the production of santalenes and bergamotene plos.org. Yields of α-santalene, β-santalene, and epi-β-santalene have been reported in transgenic tobacco lines expressing santalene synthase and FPP synthase plos.org.

Table 3: Examples of Santalene Production in Engineered Plant Systems

| Plant Species | Key Modifications | Product(s) Produced | Yield | Reference |

| Physcomitrella patens | Expression of santalene synthase (STS) targeted to plastids | α/β santalene | 0.039 mg/g dry weight | frontiersin.orgnih.govresearchgate.net |

| Physcomitrella patens | Cytosolic expression of santalene synthase (STS) and HMGR overexpression | α/β santalene | 0.022 mg/g dry weight | frontiersin.orgnih.govresearchgate.net |

| Nicotiana tabacum | Co-expression of santalene synthase and HMGR or truncated HMGR | Santalenes and bergamotene | Not specified (production observed) | plos.org |

| Nicotiana tabacum | Expression of santalene synthase (SaSSy) and FPP synthase (RTP-FPS) | α-santalene, α-bergamotene, epi-β-santalene, β-santalene | 85.1-112.2 ng/g FW/24h (α-santalene) | plos.org |

Subcellular Targeting of Santalene Synthases

Subcellular compartmentalization of terpene biosynthesis in plant cells can influence production efficiency mdpi.comacs.orgfrontiersin.org. The MVA pathway, which provides FPP for sesquiterpene synthesis, is primarily located in the cytosol nih.govmdpi.comcore.ac.uk. However, other terpene synthesis pathways operate in plastids mdpi.comcore.ac.uk.

Targeting santalene synthases to specific subcellular compartments, such as plastids, has been explored as a strategy to improve santalene yields in engineered plants acs.orgfrontiersin.orgresearchgate.netnih.gov. In Physcomitrella patens, targeting santalene synthase to the chloroplasts resulted in higher yields of α/β santalene compared to cytosolic expression frontiersin.orgnih.govresearchgate.net. This suggests that directing the enzyme to a specific cellular location can enhance access to precursors or optimize the reaction environment acs.orgfrontiersin.org. Studies in tobacco have also shown that targeting sesquiterpenoid synthases to plastids can significantly increase yields acs.orgfrontiersin.orgnih.gov.

Strategies for Enhanced β-Santalene Yields and Purity

Enhancing the production of beta-santalene through metabolic engineering primarily focuses on increasing the availability of the precursor FPP and optimizing the activity of the santalene synthase while minimizing the production of unwanted byproducts.

Gene Expression Optimization and Pathway Balancing

Optimizing the expression levels of genes within the this compound biosynthetic pathway is crucial for maximizing product yield. This involves ensuring sufficient levels of enzymes that catalyze the conversion of central metabolites into IPP and DMAPP (from either the MVA or MEP pathway) and subsequently into FPP mdpi.comfrontiersin.org. Balanced expression of these upstream pathway genes is essential to prevent the accumulation of toxic intermediates and to efficiently channel metabolic flux towards FPP synthesis nih.gov.

Studies have demonstrated the effectiveness of optimizing the mevalonate pathway for increased sesquiterpene production. For instance, in Saccharomyces cerevisiae, modifications to key enzymes in the MVA pathway, such as 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGR), have been explored to increase the precursor pool for isoprenoid synthesis researchgate.netsci-hub.box. Overexpression of a truncated form of HMGR has been shown to improve productivity sci-hub.box.

Furthermore, the expression of the santalene synthase gene itself is a critical factor determining the final yield of this compound frontiersin.org. High expression levels of a functional santalene synthase are necessary to efficiently convert the available FPP into the desired product frontiersin.org. Research in Physcomitrella patens showed that higher expression of santalene synthase resulted in increased yields of alpha- and this compound frontiersin.org.

Balancing the pathway also involves considering the localization of enzymes. Compartmentalizing the entire biosynthetic pathway to specific organelles, such as the endoplasmic reticulum (ER) in yeast, can potentially improve yields by reducing the diffusion limitations of intermediates like santalene before their conversion to santalols nih.gov.

Downregulation of Competing Biosynthetic Routes

Competing metabolic pathways that utilize FPP or its precursors can significantly reduce the carbon flux available for this compound biosynthesis. Downregulating these competing routes is a key strategy to redirect metabolic flux towards the desired product mdpi.com.

In yeast, the biosynthesis pathways of squalene and ergosterol are major competitors for FPP, as squalene synthase (ERG9) efficiently converts FPP into squalene for sterol synthesis, which is essential for cell membranes mdpi.comresearchgate.netnih.gov. Downregulating the expression or activity of ERG9 has been shown to increase alpha-santalene (B1680767) production by diverting FPP towards santalene synthase nih.govresearchgate.netresearchgate.net. Studies have utilized approaches such as replacing the native ERG9 promoter with glucose-inducible promoters (e.g., PHXT1) to dynamically control ERG9 expression and channel carbon flux towards santalene synthesis sci-hub.boxresearchgate.netnih.govresearchgate.net. This strategy has resulted in significant improvements in alpha-santalene productivity and titer sci-hub.box.

Another competing pathway involves the dephosphorylation of FPP to farnesol (B120207) (FOH) by phosphatases like LPP1 and DPP1 nih.govresearchgate.netnih.gov. Deletion or downregulation of these genes can minimize the loss of FPP to farnesol, thereby increasing the substrate pool for santalene synthase sci-hub.boxnih.gov.

Research has demonstrated that downregulating ERG9 can lead to enhanced target product production while decreasing byproduct output nih.govresearchgate.netresearchgate.net. For example, depressing ERG9 gene expression in S. cerevisiae has resulted in a high titer of santalene and santalol nih.govresearchgate.net.

Data from studies on metabolic engineering for santalene production in Saccharomyces cerevisiae illustrate the impact of these strategies:

| Genetic Modification | Santalene Titer (mg/L) | Productivity (mg/gDCW h) | Reference |

| Introduction of heterologous santalene synthase | - | - | sci-hub.box |

| PHXT1 controlled ERG9 expression | - | 0.18 | sci-hub.box |

| PHXT1 controlled ERG9 expression + overexpression of truncated HMGR + deletion of LPP1 | 92 | 0.21 | sci-hub.box |

| Downregulating ERG9 | High titer | - | nih.govresearchgate.net |

This table highlights how modulating gene expression, particularly the downregulation of competing pathways like squalene synthesis, significantly improves santalene production in engineered yeast strains.

Advanced Analytical Methodologies for β Santalene Research

Chromatographic Separation and Identification

Chromatography plays a pivotal role in separating β-santalene from complex mixtures, such as essential oils, and for its subsequent identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds like β-santalene. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. GC-MS analysis allows for the separation of various components within a sample based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecules.

Research has utilized GC-MS to identify and quantify β-santalene in various samples, including sandalwood oil and engineered microbial strains researchgate.netimpactfactor.orgresearchgate.netfrontiersin.orgnih.gov. The technique can detect β-santalene alongside other related sesquiterpenes such as α-santalene, epi-β-santalene, and various santalols researchgate.netimpactfactor.orgresearchgate.netnih.gov.

GC-MS analysis typically involves injecting a sample onto a GC column, where the components are separated. The separated components then enter the mass spectrometer, which detects their mass-to-charge ratio (m/z) and fragmentation patterns. These patterns can be compared to spectral libraries for identification. For β-santalene, characteristic mass fragments are observed, aiding in its confirmation nih.gov. For instance, a study on engineered yeast strains identified β-santalene based on its mass spectrum and retention index frontiersin.org. Another study analyzing heartwood oil from sandalwood trees also employed GC-MS for the detection and quantification of β-santalene, reporting its presence in varying quantities impactfactor.orgresearchgate.net.

Data from GC-MS analysis can provide relative percentages of different compounds in a mixture. For example, in heartwood oil from 15-year-old sandalwood trees, β-santalene was found in concentrations ranging from 1.12% to 2.35% impactfactor.orgresearchgate.net.

Chiral Gas Chromatography for Enantiomeric Analysis

β-Santalene can exist as different stereoisomers, specifically enantiomers, which are non-superimposable mirror images. The biological activity and olfactory properties of enantiomers can differ significantly. Chiral Gas Chromatography is a specialized GC technique used to separate and analyze these enantiomers. This is achieved by using a stationary phase that contains a chiral selector, which can interact differently with each enantiomer, leading to their separation chromatographyonline.comgcms.czuni-muenchen.de.

Chiral GC is considered a versatile and accurate technique for determining the enantiomeric composition of volatile and semi-volatile samples, including natural products like essential oils chromatographyonline.com. The separation of enantiomers in chiral GC is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase uni-muenchen.de. These complexes have different thermodynamic properties, resulting in different retention times uni-muenchen.de.

While the provided search results specifically mention the use of chiral GC for analyzing other terpenes like alpha and beta-pinene (B31000) enantiomers chromatographyonline.com, the principle applies to other chiral compounds such as β-santalene. The development of highly enantioselective chiral stationary phases, particularly those incorporating derivatized cyclodextrins, has been crucial for advancing chiral GC applications chromatographyonline.comgcms.czuni-muenchen.de. These columns offer unique selectivity for the separation of various chiral compounds chromatographyonline.comgcms.cz.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for analyzing less volatile or more polar compounds compared to GC-MS. While GC-MS is more commonly reported for the analysis of volatile sesquiterpenes like β-santalene, LC-MS can be applied in studies involving β-santalene, especially when analyzing more complex extracts or biological samples that may contain β-santalene alongside less volatile metabolites or precursors.

Some databases and resources provide predicted LC-MS/MS spectra for β-santalene, indicating the potential for using this technique for its identification and characterization foodb.ca. LC-MS can be used for both qualitative and quantitative analysis. In the context of β-santalene research, LC-MS could potentially be employed in studies investigating its biosynthesis, metabolism, or its presence in various matrices where GC-MS might be less suitable due to sample complexity or the presence of co-eluting compounds.

While direct examples of LC-MS being the primary technique for β-santalene quantification in the provided results are limited compared to GC-MS, LC-MS is a valuable tool in broader metabolomic and phytochemical studies where β-santalene might be one of many compounds of interest mdpi.com. The combination of LC separation with MS detection allows for the analysis of a wide range of compounds with varying polarities.

Spectroscopic Characterization

Spectroscopic methods provide detailed structural information about β-santalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including β-santalene. Both 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, respectively, and their local chemical environment. This information is crucial for confirming the structure of synthesized or isolated β-santalene.

Studies have utilized 1H NMR and 13C NMR spectroscopy to identify and confirm the structure of β-santalene google.comrsc.orgresearchgate.netresearchgate.netgoogle.com. The chemical shifts, splitting patterns, and integration of signals in 1H NMR spectra provide information about the different types of protons and their connectivity rsc.orgresearchgate.netgoogle.com. 13C NMR spectroscopy, often complemented by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), provides information about the carbon skeleton and the number of hydrogens attached to each carbon rsc.orgresearchgate.net.

For instance, research involving the synthesis and identification of santalenes and santalols has relied on comparing the NMR spectra of synthesized compounds with those of known standards or literature data google.comresearchgate.netgoogle.com. Detailed 1H and 13C NMR spectral data for β-santalene in solvents like CDCl3 have been reported, providing characteristic signals that aid in its identification rsc.orgresearchgate.net. The chemical shifts in 13C NMR spectra are particularly sensitive to the molecular structure and can be used for structural determination researchgate.net.

Infrared (IR) Spectroscopy and UV-Vis Applications

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on the vibrations of chemical bonds. UV-Vis spectroscopy, on the other hand, is useful for detecting compounds that absorb light in the ultraviolet and visible regions of the spectrum, typically those with conjugated double bonds or aromatic systems.

IR spectroscopy has been used to identify β-santalene by comparing its spectrum to literature data google.com. The IR spectrum shows characteristic absorption bands corresponding to the different functional groups and bond types within the β-santalene molecule, such as C-H stretches and C=C stretches.

UV-Vis spectroscopy is generally less directly applicable to simple hydrocarbons like β-santalene, which lack extensive conjugated systems. However, UV-Vis detection can be coupled with chromatographic techniques like HPLC for the analysis of compounds that absorb UV-Vis light. While β-santalene itself may not have strong UV-Vis absorption, this technique could be relevant in studies involving its precursors or metabolites that do exhibit such absorption. One search result mentions the use of a UV/Vis Spectrophotometer in a study, although the specific application to β-santalene is not detailed fortunepublish.com. Another study mentions a UV spectrum for a related compound, 10,11-dehydro-α-santalene, which has a conjugated system and shows a λmax at 240 nm google.com. This highlights that while β-santalene itself might not be a primary target for UV-Vis analysis, related compounds in a research context might be.

Beta-santalene is a bicyclic sesquiterpene that is a significant component of sandalwood oil, valued for its characteristic fragrance. Its biosynthesis in plants primarily involves the enzyme santalene synthase, which catalyzes the cyclization of farnesyl pyrophosphate (FPP). Research into this compound synthesis relies heavily on in vitro enzyme assays to understand the catalytic mechanisms, substrate specificity, and kinetic parameters of these synthases.

In Vitro Enzyme Assay Methods In vitro assays for santalene synthases typically involve incubating the purified or partially purified enzyme with its substrate, farnesyl pyrophosphate (FPP), in an appropriate buffer containing necessary cofactors, such as Mg²⁺ or Mn²⁺.uniprot.orggoogleapis.comThe reaction products, including this compound and other sesquiterpenes, are then extracted and analyzed.nih.govresearchgate.netGas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying the sesquiterpene products formed in these assays due to its ability to separate and detect volatile compounds.nih.govresearchgate.netgeneralbiol.comnih.gov

Colorimetric and Coupled Enzyme Assays for Santalene Synthases Colorimetric and coupled enzyme assays offer alternative methods for measuring terpene synthase activity, including santalene synthases. One such method utilizes inorganic pyrophosphatase (IPPase) as a coupling enzyme.generalbiol.comnih.govTerpene synthases catalyze the cleavage of a pyrophosphate group from their prenyl diphosphate (B83284) substrates (like FPP), releasing pyrophosphate (PPᵢ).generalbiol.comnih.govIPPase hydrolyzes this released PPᵢ into two molecules of orthophosphate (Pᵢ).generalbiol.comThe orthophosphate can then be quantified using a colorimetric reaction, such as the formation of a blue phosphomolybdate complex upon reaction with molybdic acid, which can be measured spectrophotometrically at 660 nm.generalbiol.com

This IPPase-coupled colorimetric assay has been successfully used to characterize santalene synthases, including SaSSy and SspiSSy from Santalum species and SanSyn from Clausena lansium. generalbiol.comnih.gov The increase in absorbance at 660 nm is proportional to the amount of pyrophosphate hydrolyzed, which in turn is proportional to the terpene synthase activity. generalbiol.com This method provides a quantitative way to measure the rate of the enzymatic reaction. generalbiol.com

Substrate Specificity and Kinetic Parameter Determination Determining the substrate specificity and kinetic parameters (such as Km and kcat) of santalene synthases is essential for understanding their catalytic efficiency and preferences. In vitro assays with varying substrate concentrations are performed to determine these parameters.generalbiol.compeerj.com

Santalene synthases primarily utilize farnesyl pyrophosphate (FPP) as their substrate to produce a mixture of sesquiterpenes, including alpha-santalene (B1680767), this compound, and epi-beta-santalene. uniprot.orgnih.govresearchgate.netnih.gov Some santalene synthases can also accept the (Z,Z)-isomer of FPP as a substrate, leading to the formation of different sesquiterpene profiles. nih.gov

Kinetic parameters like Km (Michaelis constant) and kcat (turnover number) are determined by measuring the reaction rate at different substrate concentrations and fitting the data to the Michaelis-Menten equation. generalbiol.compeerj.com The Km value reflects the enzyme's affinity for the substrate, while kcat represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time. The catalytic efficiency is often expressed as the ratio kcat/Km. generalbiol.compeerj.com

Studies have reported kinetic parameters for various santalene synthases. For instance, SaSSy from Santalum album has been characterized, with reported Km values for FPP around 1.4 µM and kcat values around 0.34 s⁻¹ to 0.91 s⁻¹. uniprot.orguniprot.org Discrepancies in reported kinetic parameters for the same enzyme by different research groups highlight the importance of standardized assay conditions and protein quality. researchgate.netgeneralbiol.com

The IPPase-coupled colorimetric assay can be used to determine kinetic parameters by measuring the initial reaction rates at different FPP concentrations. generalbiol.com This method has shown comparable results to GC-MS based methods for determining kinetic parameters of santalene synthases. generalbiol.com

Interactive Data Table: Kinetic Parameters of Selected Santalene Synthases

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Method | Citation |

| Santalum austrocaledonicum (SaSSy) | FPP | 1.4 | 0.91 | - | Not specified (likely GC-MS) | uniprot.org |

| Santalum album (SaSSy) | FPP | 1.4 | 0.34 | - | Not specified (likely GC-MS) | uniprot.org |

| Santalum album (SaSSy) | FPP | - | - | - | IPPase-coupled colorimetric | generalbiol.com |

| Santalum spicatum (SspiSSy) | FPP | - | - | - | IPPase-coupled colorimetric | generalbiol.com |

| Clausena lansium (SanSyn) | FPP | - | - | - | IPPase-coupled colorimetric | generalbiol.com |

| Persicaria minor (PmSTS_124) | FPP | 10.2 | 0.078 | 7.6 x 10³ | Not specified (likely GC-MS) | peerj.com |

Note: Some values were not explicitly stated in the provided snippets but the use of the method for determination was mentioned.

Substrate specificity can also be assessed by incubating the enzyme with different potential substrates and analyzing the products formed. While FPP is the primary substrate for santalene synthases, some studies explore the enzyme's activity with related prenyl diphosphates or FPP isomers. nih.gov

Compounds Mentioned and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 1544004 |

| Farnesyl pyrophosphate | 5287975 |

| Pyrophosphate | 10609 |

| Orthophosphate | 1001 |

| alpha-Santalene | 1540367 |

| epi-beta-Santalene | 119528 |

| alpha-exo-Bergamotene | 528151 |

| (Z,Z)-Farnesyl diphosphate | 6433379 |

Future Directions and Research Perspectives on β Santalene

Elucidation of Uncharted Biosynthetic and Catalytic Mechanisms

While the general biosynthetic pathway of santalenes from farnesyl pyrophosphate (FPP) catalyzed by santalene synthases (STSs) is known, the intricate details of the catalytic mechanisms and the factors influencing product specificity require further investigation. Santalene synthases from Santalum species, such as Santalum album, are known to produce a mixture of sesquiterpenes including α-santalene, β-santalene, epi-β-santalene, and α-trans-bergamotene from (E,E)-FPP. google.commdpi.comnih.gov Understanding the precise catalytic steps, the role of key active-site residues, and the conformational changes of intermediates during the cyclization of FPP are crucial for controlling product outcomes and improving catalytic efficiency. researchgate.netresearchgate.netrsc.org

Future research should focus on:

Detailed mechanistic studies: Utilizing advanced computational methods like QM/MM simulations to fully map the reaction pathways and identify transient intermediates and transition states involved in the formation of β-santalene. researchgate.netresearchgate.netrsc.org

Enzyme engineering: Rational design and mutagenesis of santalene synthases to alter their catalytic activity and specificity, potentially leading to enzymes that predominantly produce β-santalene or specific stereoisomers. researchgate.netresearchgate.netnih.govmdpi.com

Identification of novel enzymes: Exploring other plant species or microorganisms for novel terpene synthases with unique catalytic activities that can synthesize β-santalene or its precursors more efficiently or selectively. google.comgoogle.com

Understanding regulatory mechanisms: Investigating the transcriptional and post-translational regulation of santalene synthase genes to understand how their expression and activity are controlled in plants. nih.gov

Development of Novel Synthetic Methodologies for β-Santalene and Analogs

The chemical synthesis of complex sesquiterpenes like β-santalene can be challenging due to their intricate bicyclic structure and multiple stereocenters. acs.orgacs.org While some synthetic routes exist, developing more efficient, cost-effective, and environmentally friendly methodologies remains a key area for future research.

Future directions in synthetic methodologies include:

Stereoselective synthesis: Developing synthetic strategies that allow for the highly stereoselective construction of the β-santalene skeleton and its specific stereoisomers. acs.orgacs.org

Biocatalysis in synthesis: Integrating enzymatic reactions, particularly those catalyzed by engineered terpene synthases, into chemical synthesis routes to achieve specific transformations with high efficiency and selectivity. researchgate.netresearchgate.netnih.gov

Flow chemistry and continuous processing: Exploring continuous flow synthesis approaches for improved reaction control, scalability, and safety in β-santalene synthesis.

Synthesis of β-santalene analogs: Designing and synthesizing structural analogs of β-santalene to explore their biological activities and potential applications, potentially leading to compounds with enhanced properties.

Exploration of New Ecological and Biological Functions

Beyond its well-known role as a fragrance compound and precursor to santalols, the ecological and biological functions of β-santalene are not fully elucidated. Terpenoids in plants often play roles in defense against herbivores and pathogens, as well as in attracting pollinators. researchgate.netnih.gov

Future research should investigate:

Role in plant defense: Studying the function of β-santalene in the plant's defense mechanisms against insects, fungi, and other pests. researchgate.netsigmaaldrich.comresearchgate.net

Signaling roles: Exploring whether β-santalene acts as a signaling molecule in plant-plant interactions or in attracting beneficial organisms.

Biological activities: Investigating potential biological activities of β-santalene in other organisms, such as antimicrobial, anti-inflammatory, or antioxidant properties, which have been observed for sandalwood oil components. nih.govresearchgate.netdrewno-wood.pl

Environmental interactions: Understanding how environmental factors, such as drought stress, influence the production of β-santalene in plants. sigmaaldrich.comresearchgate.netoup.com

Advancements in Sustainable Biotechnological Production Systems

Given the overexploitation of natural sandalwood resources, the sustainable biotechnological production of β-santalene in heterologous hosts is of significant interest. nih.govnyc.phtiprpress.com While progress has been made in engineering microorganisms like Saccharomyces cerevisiae and Escherichia coli and even plants like Physcomitrella patens for santalene production, further advancements are needed to improve yields and reduce production costs. nih.govnih.govnyc.phtiprpress.commdpi.comresearchgate.netfrontiersin.orgnih.gov

Future research should focus on:

Host strain optimization: Developing highly efficient microbial or plant cell factories through advanced metabolic engineering and synthetic biology approaches, including optimizing precursor supply (e.g., FPP pathway), balancing metabolic fluxes, and minimizing competing pathways. nih.govnih.govmdpi.comnyc.phtiprpress.commdpi.comresearchgate.net

Enzyme and pathway engineering: Engineering santalene synthases and optimizing the entire biosynthetic pathway for increased β-santalene production and specificity within the host organism. researchgate.netresearchgate.netnih.govmdpi.com

Bioprocess optimization: Developing scalable and cost-effective fermentation and downstream processing methods for the industrial production of β-santalene. nih.govmdpi.comnyc.ph